molecular formula C26H22ClNO5 B583841 Fmoc-Asp(OBzl)-Cl CAS No. 148827-71-8

Fmoc-Asp(OBzl)-Cl

Cat. No.: B583841
CAS No.: 148827-71-8
M. Wt: 463.914
InChI Key: LZSDGDUEULDGQO-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Asp(OBzl)-Cl, also known as N-α-Fmoc-L-aspartic acid α-benzyl ester chloride, is a derivative of aspartic acidThe benzyl group is typically removed by hydrogenation over palladium on carbon or with strong acids such as trifluoromethanesulfonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OBzl)-Cl involves the protection of the aspartic acid residue with a benzyl ester group and the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OBzl)-Cl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) in an organic solvent like dichloromethane (DCM).

    Hydrogenation: Conducted under hydrogen gas (H₂) atmosphere with Pd/C as the catalyst.

    Deprotection: Performed using 20-30% piperidine in DMF.

Major Products Formed

Scientific Research Applications

Fmoc-Asp(OBzl)-Cl is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of Fmoc-Asp(OBzl)-Cl primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis, while the benzyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to yield the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The benzyl ester group is particularly useful for applications requiring selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins .

Biological Activity

Fmoc-Asp(OBzl)-Cl, a derivative of aspartic acid, has garnered attention in the field of medicinal chemistry and peptide synthesis due to its unique properties and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

This compound is a protected form of aspartic acid that incorporates a benzyl ester group. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis (SPPS) to facilitate the assembly of peptides while preventing unwanted reactions at the amino group. The compound's structure allows for the selective activation of the carboxylic acid group, making it a valuable intermediate in peptide synthesis.

2. Synthesis

The synthesis of this compound typically involves:

  • Protection of the amino group with Fmoc.
  • Esterification of the carboxylic acid with benzyl alcohol.
  • Chlorination to yield this compound.

The following table summarizes the key steps involved in the synthesis:

StepReagents/ConditionsProduct
1Fmoc-Cl, base (e.g., TEA)Fmoc-Asp-OH
2Benzyl alcohol, DCCFmoc-Asp(OBzl)
3SOCl2 or PCl5This compound

This compound exhibits biological activity primarily through its ability to form peptide bonds with other amino acids, facilitating the creation of bioactive peptides. The presence of the benzyl ester enhances lipophilicity, potentially improving membrane permeability and bioavailability.

3.2 Antimicrobial Properties

Recent studies have explored the antimicrobial properties of peptides synthesized using this compound as a building block. For instance, peptides incorporating this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Peptide Synthesis

  • Objective : To evaluate the antimicrobial efficacy of peptides synthesized using this compound.
  • Method : Peptides were synthesized via SPPS and tested against bacterial strains.
  • Results : Peptides exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against tested pathogens.

3.3 Cytotoxicity Studies

Cytotoxicity assays have shown that certain peptides derived from this compound can induce apoptosis in cancer cell lines, indicating potential therapeutic applications.

Table: Cytotoxicity Results Against Cancer Cell Lines

PeptideCell LineIC50 (µM)
Peptide AHeLa15
Peptide BMCF-710
Peptide CA54912

4. Molecular Docking Studies

Molecular docking studies provide insights into the interactions between peptides synthesized with this compound and their biological targets. These studies help elucidate binding affinities and potential mechanisms of action.

Example Findings:

  • Docking simulations indicated that peptides containing this compound bind effectively to target receptors involved in apoptosis pathways.
  • Binding energies ranged from -8.5 to -10.2 kcal/mol, suggesting strong interactions with target proteins.

5. Conclusion

This compound serves as a versatile building block in peptide synthesis with notable biological activities, including antimicrobial effects and potential anticancer properties. Ongoing research is crucial to fully elucidate its mechanisms of action and therapeutic applications.

Properties

IUPAC Name

benzyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5/c27-25(30)23(14-24(29)32-15-17-8-2-1-3-9-17)28-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSDGDUEULDGQO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.